N-(2-chlorobenzyl)-2-cyanoacetamide

Solid State Property Quality Control Positional Isomerism

Sourcing N-substituted cyanoacetamides with reproducible regioselectivity in heterocyclization? The ortho-chloro substitution in this compound introduces steric constraints that modulate cyclization outcomes compared to para or non-chlorinated analogs. - **Key utility**: Intermediate for pyrazoles, isoxazoles, pyrimidines via Knoevenagel/cyclocondensation. - **Analytical handle**: Distinct mp 108-109°C (37°C difference from para-isomer) enables rapid identity verification. - **Supply**: Research-grade (≥95% typical), available in mg to g quantities for SAR and hit-to-lead campaigns.

Molecular Formula C10H9ClN2O
Molecular Weight 208.65
CAS No. 64488-07-9
Cat. No. B2840026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-cyanoacetamide
CAS64488-07-9
Molecular FormulaC10H9ClN2O
Molecular Weight208.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CC#N)Cl
InChIInChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
InChIKeyOBRPXZYTBBNYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)-2-cyanoacetamide: Specifications & Comparator Baseline


N-(2-Chlorobenzyl)-2-cyanoacetamide (CAS 64488-07-9) is an N-substituted cyanoacetamide featuring a 2-chlorobenzyl moiety and a terminal nitrile group. The compound is commercially available as a research-grade building block with a typical specification purity of ≥95% . Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol and a reported melting point of 108–109 °C . The cyanoacetamide scaffold enables nucleophilic addition and condensation chemistries, and the chlorinated aromatic ring introduces distinct steric and electronic features compared to its para-substituted positional isomer and non-cyano analogs. This compound is primarily utilized as an intermediate in the synthesis of heterocyclic scaffolds for medicinal chemistry and agrochemical research programs [1].

1
Workflow
Heterocycle building block via cyanoacetamide condensation/cyclization
2
Steric control
Ortho-chloro substitution influences regioselectivity in ring-forming reactions
3
Specification
Standard research-grade purity for intermediate screening

N-(2-Chlorobenzyl)-2-cyanoacetamide: Why Substitution Fails


N-(2-Chlorobenzyl)-2-cyanoacetamide cannot be interchanged with generic N-substituted cyanoacetamides or non-cyano benzylamide analogs without experimental verification. The ortho-chloro substitution introduces distinct steric constraints at the reactive methylene center, which modulates the regioselectivity and yield in subsequent heterocyclization reactions [1]. Comparative studies demonstrate that positional isomerism (ortho vs. para) and the presence or absence of the nitrile functionality alter the kinetics and product profiles in condensation reactions [2]. The cyanoacetamide group serves as an essential nucleophilic partner in Knoevenagel condensations and cyclocondensations; replacing it with a simple acetamide or phenylacetamide abolishes this reactivity manifold, thereby rendering the analog unsuitable as a synthetic intermediate in the same reaction sequences [3].

Positional isomer mismatch
Target
ortho-Cl: 108–109 °C mp, distinct crystal packing
Substitute
para-Cl: 145–146 °C mp, may shift melt-processing and regiochemical outcome
Non-cyano analog mismatch
Target
Cyanoacetamide: active methylene + nitrile for Knoevenagel/cyclization
Substitute
Acetamide or phenylacetamide: no reactive methylene, cannot support heterocycle synthesis

N-(2-Chlorobenzyl)-2-cyanoacetamide: Comparator Differentiation


Melting Point: Positional Isomer Differentiation

N-(2-Chlorobenzyl)-2-cyanoacetamide exhibits a melting point of 108–109 °C, which is substantially lower than the 145–146 °C reported for its positional isomer, N-(4-chlorobenzyl)-2-cyanoacetamide (CAS 66158-49-4) . This 37 °C difference reflects the distinct crystal packing forces imposed by ortho vs. para chloro substitution. The lower melting point of the ortho isomer may facilitate processing in melt-based formulation or reaction steps that require a liquid phase at moderate temperatures.

Melting point
Reported
Target: 108–109 °C para-isomer: 145–146 °C
37 °C lower melting supports isomer identification by DSC
Literature values; in-house verification recommended
Solid State Property Quality Control Positional Isomerism

Lipophilicity (cLogP) Comparison

N-(2-Chlorobenzyl)-2-cyanoacetamide has a calculated LogP (cLogP) of 1.87, which is significantly lower than the cLogP of 2.34 for N-(2-chlorobenzyl)-2-phenylacetamide (LQM717) and 1.34 for N-(2-chlorobenzyl)acetamide [1]. The cyanoacetamide core confers intermediate lipophilicity, which may translate to distinct solubility and membrane permeability characteristics in biological assays or different extraction behavior in liquid-liquid purification steps.

Lipophilicity
In silico
cLogP = 1.87
Intermediate lipophilicity between acetamide (1.34) and phenylacetamide (2.34) analogs
Computational estimate; may influence partitioning and purification
Lipophilicity ADME Structure-Property Relationship

Polar Surface Area and Permeability

The topological polar surface area (tPSA) of N-(2-chlorobenzyl)-2-cyanoacetamide is 52.89 Ų, which is substantially higher than the 29.1 Ų tPSA of N-(2-chlorobenzyl)acetamide (lacking the nitrile and carbonyl oxygen) and lower than the 70–80 Ų range typical of more polar amide derivatives . The compound contains two hydrogen bond acceptors (nitrile nitrogen and amide carbonyl) and one hydrogen bond donor (amide NH) . This intermediate polar surface area places the compound in a favorable range for passive membrane permeability (tPSA < 140 Ų) while retaining sufficient polarity for aqueous solubility.

Polar surface area
Calculated
tPSA = 52.89 Ų
Higher polarity than non-cyano analog (29.1 Ų); may affect permeability
Use for cell-based assay design context
Topological Polar Surface Area Drug-likeness Physicochemical Property

Synthetic Utility: Cyanoacetamide vs. Acetamide

The cyanoacetamide moiety in N-(2-chlorobenzyl)-2-cyanoacetamide serves as a versatile synthon for the construction of diverse heterocyclic systems, including pyridones, pyrimidines, thiazoles, and fused polycyclic scaffolds [1]. In contrast, N-(2-chlorobenzyl)acetamide lacks the active methylene group and nitrile functionality required for Knoevenagel condensations and subsequent cyclization steps; it is primarily a terminal amide with limited synthetic utility beyond simple N-functionalization [2]. The cyanoacetamide core has been employed in over 50 distinct heterocyclic synthetic transformations documented in the literature [3], whereas the acetamide analog is not reported as a heterocycle precursor.

Synthetic utility
Class-level
>50 reported heterocyclic transformations (class)
Cyanoacetamide scaffold enables diverse library synthesis
Acetamide analog offers no comparable reactivity
Synthetic Intermediate Heterocycle Synthesis Reactivity Profile

N-(2-Chlorobenzyl)-2-cyanoacetamide: Optimal Application Scenarios


Heterocyclic Scaffold Synthesis for Medicinal Chemistry

N-(2-Chlorobenzyl)-2-cyanoacetamide is optimally deployed as a key intermediate for the synthesis of nitrogen- and sulfur-containing heterocycles with potential biological activity [1]. The active methylene and nitrile groups participate in Knoevenagel condensations with aldehydes, followed by cyclization with hydrazines, hydroxylamine, or thiourea to yield pyrazoles, isoxazoles, and pyrimidines, respectively. The ortho-chloro substitution pattern introduces steric constraints that may bias the regiochemical outcome of these cyclizations, potentially leading to distinct product profiles compared to the para-isomer. This compound is particularly suited for hit-to-lead campaigns targeting kinases, GPCRs, or antimicrobial enzymes where heterocyclic cores are privileged pharmacophores [2].

Agrochemical Lead Generation: Fungicides & Herbicides

Cyanoacetamide derivatives, including N-(2-chlorobenzyl)-2-cyanoacetamide, have demonstrated utility as precursors to agrochemical agents with fungicidal and herbicidal activity [3]. The compound serves as a building block for the synthesis of cyanoacetamide-based fungicides through condensation with substituted benzaldehydes, yielding α-cyanocinnamamide derivatives. The moderate lipophilicity (cLogP = 1.87) and intermediate polar surface area (tPSA = 52.89 Ų) may confer favorable foliar uptake and translocation properties in plant systems, making it a rational starting point for structure-activity relationship (SAR) studies in crop protection research.

Isomer Differentiation for Quality Control

The distinct melting point (108–109 °C) of N-(2-chlorobenzyl)-2-cyanoacetamide, which differs by 37 °C from its para-isomer (145–146 °C), provides a robust analytical handle for identity confirmation and purity assessment . In procurement and inventory management contexts where both ortho- and para-isomers may be present in a chemical repository, DSC or melting point determination serves as a rapid, low-cost method to verify the correct isomer has been received. This is particularly relevant for organizations that stock multiple chlorobenzyl-substituted cyanoacetamides for diverse synthetic applications.

Application
Selection Property
Validation Focus
Heterocyclic synthesis research
Cyanoacetamide reactivity profile
Regioselectivity and cyclization yield
Agrochemical lead identification
Moderate lipophilicity and tPSA
Foliar uptake and translocation SAR
Isomer identity verification
Distinct melting point vs. para-isomer
DSC or mixed melting point confirmation

Technical Documentation Hub

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22 linked technical documents
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